molecular formula C16H15N B11883103 3,3-Dimethyl-6-phenyl-3H-indole CAS No. 398459-19-3

3,3-Dimethyl-6-phenyl-3H-indole

Cat. No.: B11883103
CAS No.: 398459-19-3
M. Wt: 221.30 g/mol
InChI Key: CQUVPLGNIXAAKW-UHFFFAOYSA-N
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Description

3,3-Dimethyl-6-phenyl-3H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The structure of this compound consists of a fused benzene and pyrrole ring system with a phenyl group at the 6-position and two methyl groups at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-6-phenyl-3H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions. For this compound, the starting materials would be phenylhydrazine and 3,3-dimethyl-2-butanone. The reaction is typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote cyclization and formation of the indole ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of specific catalysts to enhance the efficiency of the Fischer indole synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-6-phenyl-3H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Dimethyl-6-phenyl-3H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-6-phenyl-3H-indole depends on its specific biological activity. For example, if it exhibits anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival. The compound may interact with molecular targets such as kinases, receptors, or transcription factors, leading to the modulation of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    3-Methylindole: Lacks the phenyl group at the 6-position and has only one methyl group at the 3-position.

    6-Phenylindole: Lacks the two methyl groups at the 3-position.

    3,3-Dimethylindole: Lacks the phenyl group at the 6-position.

Uniqueness: 3,3-Dimethyl-6-phenyl-3H-indole is unique due to the presence of both the phenyl group at the 6-position and the two methyl groups at the 3-position.

Properties

CAS No.

398459-19-3

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

3,3-dimethyl-6-phenylindole

InChI

InChI=1S/C16H15N/c1-16(2)11-17-15-10-13(8-9-14(15)16)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

CQUVPLGNIXAAKW-UHFFFAOYSA-N

Canonical SMILES

CC1(C=NC2=C1C=CC(=C2)C3=CC=CC=C3)C

Origin of Product

United States

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